Bis(4-octylphenyl)amine

Catalog No.
S589264
CAS No.
101-67-7
M.F
C28H43N
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-octylphenyl)amine

CAS Number

101-67-7

Product Name

Bis(4-octylphenyl)amine

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3

InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an organic compound classified under aromatic amines. Its structure consists of two diphenylamine groups connected by octyl chains at the para position of each benzene ring. This compound typically appears as a white to light yellow, waxy solid at room temperature and has a molecular formula of C28H43NC_{28}H_{43}N with a molecular weight of approximately 393.65 g/mol .

  • Acute Toxicity: ODP is considered to have low acute toxicity by oral and dermal exposure. However, inhalation exposure data is limited.
  • Skin Irritation: ODP may cause mild skin irritation.
  • Environmental Impact: ODP is persistent in the environment and may have potential for bioaccumulation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling ODP, including gloves, safety glasses, and respiratory protection if necessary.
  • Handle in a well-ventilated area.
  • Dispose of waste according to local regulations.

Organic Synthesis:

  • One of the primary applications of 4,4'-Dioctyldiphenylamine is as a reaction intermediate or catalyst in organic synthesis. Its Lewis base nature allows it to form complexes with Lewis acids, facilitating various reactions []. This makes it valuable for synthesizing a diverse range of organic compounds, including dyes and polymers [].

Surfactant Production:

  • 4,4'-Dioctyldiphenylamine plays a crucial role in the production of surfactants. These amphiphilic molecules are vital components in detergents, emulsifiers, and wetting agents []. Its ability to interact with both polar and nonpolar materials makes it suitable for creating these essential surface-active agents.

Polyurethane and Polyurea Synthesis:

  • The research field of polymer science also utilizes 4,4'-Dioctyldiphenylamine. It serves as a catalyst or promoter in the synthesis of polyurethanes and polyureas []. These polymers find extensive applications in various sectors, including insulation, adhesives, and sealants.

Safety Considerations:

  • While research using 4,4'-Dioctyldiphenylamine offers valuable scientific insights, proper safety measures are crucial. The National Toxicology Program (NTP) highlights its potential reactivity with oxidizing agents and incompatibility with specific compounds []. Additionally, research suggests limited evidence for its mutagenic or carcinogenic potential [, ]. However, it's essential to follow appropriate handling and disposal guidelines established by relevant safety organizations.

  • Oxidation: It can react with oxidizing agents such as hydrogen peroxide and potassium permanganate to form corresponding oxides.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield amines.
  • Substitution Reactions: It undergoes substitution reactions with halogenated organics, peroxides, and phenols, leading to various substituted derivatives .

These reactions often involve exothermic processes, particularly when neutralizing acids to form salts and water .

The synthesis of Bis(4-octylphenyl)amine typically involves the alkylation of diphenylamine with octanol. This process is catalyzed by Lewis acids like aluminum chloride. The general steps include:

  • Heating aniline and octanol in a reactor.
  • Adding the catalyst.
  • Cooling the reaction mixture and filtering out the catalyst.
  • Purifying the product through distillation and washing with solvents .

In industrial settings, these steps are scaled up while maintaining strict controls over raw material quality and reaction conditions to ensure high purity and yield .

Bis(4-octylphenyl)amine is utilized across various industries due to its stabilizing properties:

  • Polymer Science: Acts as a stabilizer in plastics and rubber formulations.
  • Corrosion Inhibition: Functions as an antioxidant and corrosion inhibitor in lubricants and coatings.
  • Biological Research: Investigated for potential uses in drug formulations due to its antioxidant capabilities .

Interaction studies indicate that Bis(4-octylphenyl)amine may be incompatible with certain chemicals such as isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. These interactions can lead to hazardous conditions or reduced effectiveness in applications where stability is critical .

Several compounds share structural similarities with Bis(4-octylphenyl)amine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Bis(4-nonylphenyl)amineC30H49NC_{30}H_{49}NLonger nonyl chains; potentially different solubility.
Bis(4-decylphenyl)amineC32H53NC_{32}H_{53}NEven longer alkyl chains; higher molecular weight.
DiphenylamineC12H15NC_{12}H_{15}NLacks alkyl substituents; simpler structure; fewer applications.
N,N-Diethyl-p-phenylenediamineC16H22N2C_{16}H_{22}N_2Contains diamine functionality; different reactivity profile.

Bis(4-octylphenyl)amine is unique due to its specific combination of properties that make it particularly effective as an antioxidant and stabilizer in various industrial applications .

Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992)
DryPowde

Color/Form

LIGHT TAN POWDER

XLogP3

11.6

Flash Point

415 °F (NTP, 1992)

Vapor Density

1.01 (NTP, 1992) (Relative to Air)

Density

0.99

Melting Point

205 to 207 °F (NTP, 1992)
80-90 °C

UNII

28396EFO9I

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 24 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 87 of 111 companies with hazard statement code(s):;
H411 (97.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101-67-7
26603-23-6

Wikipedia

4,4'-dioctyldiphenylamine

Methods of Manufacturing

SELF-CONDENSATION OF P-OCTYLANILINE IN THE PRESENCE OF MINERAL ACIDS, EG, HYDROCHLORIC ACID

General Manufacturing Information

All other chemical product and preparation manufacturing
Rubber product manufacturing
Benzenamine, 4-octyl-N-(4-octylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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